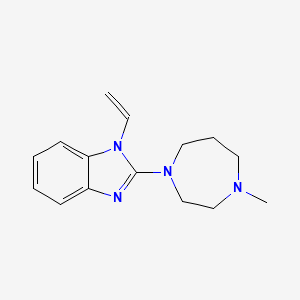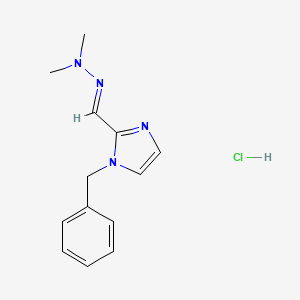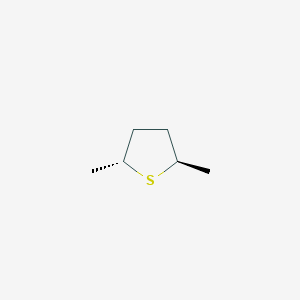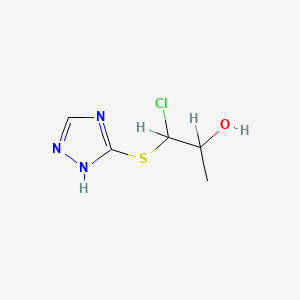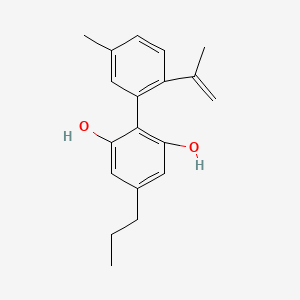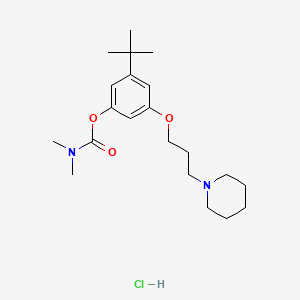
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with a chloroformate or an isocyanate. For this specific compound, the synthesis might involve the following steps:
Formation of the carbamate group: Reacting dimethylamine with a suitable chloroformate or isocyanate.
Introduction of the phenyl ester: Coupling the carbamate with a phenol derivative.
Attachment of the piperidinyl group: Using a nucleophilic substitution reaction to introduce the piperidinyl group.
Final hydrochloride formation: Treating the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction time and temperature.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Carbamates can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert carbamates to amines.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the carbamate.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their enzyme inhibition properties.
Medicine: Investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or neuroprotective agents.
Industry: Utilized in the production of pesticides, herbicides, and fungicides.
Mecanismo De Acción
The mechanism of action of carbamic acid derivatives often involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the inactivation of the enzyme and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific compound and its structure.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: A widely used insecticide.
Physostigmine: A reversible cholinesterase inhibitor used in medicine.
Neostigmine: Another cholinesterase inhibitor with medical applications.
Uniqueness
The uniqueness of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(3-(1-piperidinyl)propoxy)phenyl ester, monohydrochloride lies in its specific structure, which may confer unique biological activities or chemical properties compared to other carbamates.
Propiedades
Número CAS |
118116-21-5 |
|---|---|
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
[3-tert-butyl-5-(3-piperidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-21(2,3)17-14-18(16-19(15-17)26-20(24)22(4)5)25-13-9-12-23-10-7-6-8-11-23;/h14-16H,6-13H2,1-5H3;1H |
Clave InChI |
VMPNFVFQGQXMJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


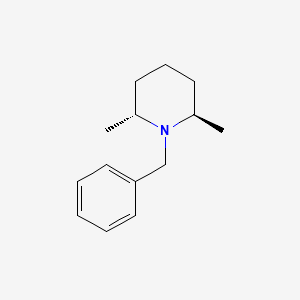

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
